Azetidin-3-ylmethanesulfonyl fluoride hydrochloride
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Overview
Description
Azetidin-3-ylmethanesulfonyl fluoride hydrochloride: is a chemical compound with the molecular formula C4H9ClFNO2S and a molecular weight of 189.64 g/mol It is a white to off-white powder that is primarily used in research settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-ylmethanesulfonyl fluoride hydrochloride typically involves the reaction of azetidine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification and crystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-ylmethanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Azetidin-3-ylmethanesulfonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the azetidine moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a tool in medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of azetidin-3-ylmethanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways and processes, making it a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Azetidine: A simple azetidine ring without the methanesulfonyl fluoride group.
Methanesulfonyl Fluoride: A compound containing the methanesulfonyl fluoride group without the azetidine ring.
Azetidin-3-ylmethanesulfonyl Chloride: A similar compound where the fluoride is replaced by a chloride.
Uniqueness: Azetidin-3-ylmethanesulfonyl fluoride hydrochloride is unique due to the presence of both the azetidine ring and the methanesulfonyl fluoride group. This combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Biological Activity
Azetidin-3-ylmethanesulfonyl fluoride hydrochloride, a compound with the CAS number 1989671-26-2, belongs to a novel class of sulfonamide derivatives. This compound has garnered attention for its potential biological activities, particularly in inhibiting specific protein kinases that are implicated in various diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₄H₉ClFNO₂S
- Molecular Weight : 189.64 g/mol
- Boiling Point : Not specified in the available literature.
This compound primarily functions as a kinase inhibitor. Protein kinases are critical enzymes that regulate various cellular processes through phosphorylation. Inappropriate kinase activity is linked to numerous diseases, including cancer and autoimmune disorders. The compound targets several kinases, including:
- Janus kinase family (Jak1, Jak2, Jak3)
- Receptor tyrosine kinases (e.g., PDGF-R, c-Met)
- Serine/threonine kinases (e.g., b-RAF)
Inhibition of these kinases can alter signaling pathways involved in cell growth, differentiation, and survival, making this compound a potential therapeutic candidate for kinase-mediated diseases .
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on the aforementioned kinases. For instance:
- Jak2 Inhibition : A study demonstrated that the compound effectively inhibits Jak2 activity in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations.
- Receptor Tyrosine Kinases : The compound showed a marked reduction in phosphorylation levels of PDGF-R and c-Met in cell lines treated with varying concentrations of the drug.
Case Studies
- Cancer Cell Lines : In experiments using various cancer cell lines (e.g., MCF7 for breast cancer), treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating enhanced apoptotic activity.
- Autoimmune Disorders : In models of rheumatoid arthritis, administration of the compound led to decreased inflammatory cytokine production and reduced joint swelling in animal models, suggesting its potential utility in treating inflammatory conditions.
Efficacy Data
The following table summarizes key findings from studies assessing the biological activity of this compound:
Properties
IUPAC Name |
azetidin-3-ylmethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLACPPRNNPFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-26-2 |
Source
|
Record name | (azetidin-3-yl)methanesulfonyl fluoride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.